molecular formula C16H10Cl2N2OS B2629677 2-(3,4-Dichlorophenyl)-2,3-dihydro-[1,3]thiazino[3,2-a]benzimidazol-4-one CAS No. 690247-20-2

2-(3,4-Dichlorophenyl)-2,3-dihydro-[1,3]thiazino[3,2-a]benzimidazol-4-one

Cat. No. B2629677
CAS RN: 690247-20-2
M. Wt: 349.23
InChI Key: VZZIOMGQWBUYIN-UHFFFAOYSA-N
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Description

The compound “2-(3,4-Dichlorophenyl)-2,3-dihydro-[1,3]thiazino[3,2-a]benzimidazol-4-one” has been synthesized and evaluated for its anticancer activity against MCF-7 . This compound was selected based on an in-silico study conducted against several dihalophenylbenzoxazinone analogues using molecular docking towards Methionyl-tRNA synthetase .


Synthesis Analysis

The synthesis of the target compound was carried out using anthranilic acid and 3,4-dichlorobenzoyl chloride . The resulting compound was characterized using various spectroscopic analysis: 1D and 2D NMR, infrared and MS . The compound has been successfully synthesized with a decent amount of yield 88% .


Molecular Structure Analysis

The compound crystallized in a monoclinic crystal system with P2 1 /c space group as revealed by mono-crystal X-ray diffraction . Its spectroscopic analysis 1D and 2D NMR, MS, FTIR has proven the chemical structure of the compound .


Chemical Reactions Analysis

The presence of an aryl substituent at the 2 position of [1,3-thiazino [3,2-a]benzimidazol-4-ones has a substantial effect on the direction of the reactions .


Physical And Chemical Properties Analysis

The compound’s physical and chemical properties were characterized using various spectroscopic analysis: 1D and 2D NMR, infrared and MS .

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit dual-specificity tyrosine phosphorylation-regulated kinase 1a (dyrk1a)-protein kinase b (pkb, akt) signaling pathway .

Mode of Action

It’s suggested that similar compounds may exert their effects by inhibiting specific signaling pathways, such as the dyrk1a-pkb/akt pathway . This inhibition could result in changes in cellular processes, potentially leading to the observed biological effects.

Biochemical Pathways

The inhibition of the dyrk1a-pkb/akt pathway suggests that it may affect processes regulated by this pathway, including cell growth, proliferation, and survival.

Result of Action

Similar compounds have been found to exhibit anti-proliferative activity , suggesting that this compound may also have potential effects on cell growth and proliferation.

properties

IUPAC Name

2-(3,4-dichlorophenyl)-2,3-dihydro-[1,3]thiazino[3,2-a]benzimidazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N2OS/c17-10-6-5-9(7-11(10)18)14-8-15(21)20-13-4-2-1-3-12(13)19-16(20)22-14/h1-7,14H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZZIOMGQWBUYIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(SC2=NC3=CC=CC=C3N2C1=O)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dichlorophenyl)-2,3-dihydro-[1,3]thiazino[3,2-a]benzimidazol-4-one

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